5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Overview
Description
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic molecule . It has a molecular formula of C9H8N2O3, an average mass of 192.171 Da, and a monoisotopic mass of 192.053497 Da .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which are closely related to this compound, has been reported . The starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrolopyridine core with a methoxy group attached . The exact position of the methoxy group can influence the molecule’s properties and reactivity .Scientific Research Applications
Synthesis and Pharmaceutical Applications
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid and its derivatives have been extensively studied for their potential in pharmaceutical applications. Notably, 5-Acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and the homologous pyridine and azepine derivatives were synthesized and tested for their antiinflammatory and analgesic activities. Compounds such as 5-Benzoyl-1,2-dihydro-3H-pyrrolo-[1,2-a]pyrrole-1-carboxylic acid showed promising results in animal models for these properties (Muchowski et al., 1985).
Antibacterial Properties
A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids synthesized from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate showed antibacterial activity in vitro. This indicates potential applications in the development of new antibacterial agents (Toja et al., 1986).
Chemical Synthesis and Structural Analysis
The synthesis of pyrrolopyridine derivatives, such as 1H-Pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acid, has been explored for various chemical applications. These studies are crucial for understanding the chemical behavior and properties of these compounds, thereby aiding in the development of new chemical entities (Bencková & Krutošíková, 1997).
Applications in Organic Synthesis
The synthesis of complex organic structures like (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid showcases the utility of pyrrolopyridine derivatives in organic chemistry, particularly in the synthesis of more complex molecular architectures (Yuan et al., 2010).
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition occurs through the compound binding to the receptors, preventing their activation and subsequent downstream signaling
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . By inhibiting FGFRs, this compound disrupts these pathways, potentially affecting various cellular processes .
Result of Action
The inhibition of FGFRs by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For instance, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid may interact with these receptors and other related biomolecules.
Cellular Effects
In vitro studies have shown that pyrrolopyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells . Therefore, it is possible that this compound may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
Given its potential interaction with FGFRs, it may exert its effects at the molecular level through binding interactions with these receptors, leading to their inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-3-5-2-6(9(12)13)11-7(5)4-10-8/h2-4,11H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTMPCXUIHRSEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C=C(N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590500 | |
Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17288-36-7 | |
Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17288-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.